2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine
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Overview
Description
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a pyridine ring substituted with a tetrafluoro group and an azo linkage to a 2,4,6-trimethylphenyl group. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE typically involves a multi-step process. One common method starts with the nitration of 2,4,6-trimethylbenzene to form 2,4,6-trimethyl-3-nitrobenzene. This intermediate is then reduced to 2,4,6-trimethylaniline. The aniline derivative undergoes diazotization followed by azo coupling with tetrafluoropyridine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE involves its interaction with molecular targets through its functional groups. The azo linkage can participate in electron transfer processes, while the fluorine atoms enhance the compound’s stability and reactivity. The compound can modulate various biochemical pathways, depending on its specific application, by binding to enzymes or receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
TETRAFLUOROPYRIDINE: Shares the tetrafluoro substitution but lacks the azo and trimethylphenyl groups.
4-(2,4,6-TRIMETHYLPHENYLAZO)PYRIDINE: Contains the azo and trimethylphenyl groups but lacks the tetrafluoro substitution.
Uniqueness
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE is unique due to the combination of tetrafluoro substitution and the azo linkage to a trimethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications, setting it apart from similar compounds.
Properties
CAS No. |
86249-71-0 |
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Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H11F4N3/c1-6-4-7(2)11(8(3)5-6)20-21-12-9(15)13(17)19-14(18)10(12)16/h4-5H,1-3H3 |
InChI Key |
SNMUJFWBVDTKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=NC(=C2F)F)F)F)C |
Origin of Product |
United States |
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